Bufuralol-d9 Hydrochloride
Bufuralol-d9 Hydrochloride
Bufuralol-d9 is intended for use as an internal standard for the quantification of bufuralol by GC- or LC-MS. Bufuralol is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity. It decreases mean arterial blood pressure and increases abdominal aortic blood flow in anesthetized cats when administered intravenously at doses of 0.3 and 1 mg/kg. Bufuralol is hydroxylated at the 1' position by the cytochrome P450 (CYP) isoform CYP2D6 and has been used as a substrate to measure CYP2D6 activity.
A ß-Adrenergic blocker with peripheral vasodilating activity.
A ß-Adrenergic blocker with peripheral vasodilating activity.
Brand Name:
Vulcanchem
CAS No.:
1173023-51-2
VCID:
VC0021178
InChI:
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3;
SMILES:
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Molecular Formula:
C16H24ClNO2
Molecular Weight:
306.87 g/mol
Bufuralol-d9 Hydrochloride
CAS No.: 1173023-51-2
Cat. No.: VC0021178
Molecular Formula: C16H24ClNO2
Molecular Weight: 306.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bufuralol-d9 is intended for use as an internal standard for the quantification of bufuralol by GC- or LC-MS. Bufuralol is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity. It decreases mean arterial blood pressure and increases abdominal aortic blood flow in anesthetized cats when administered intravenously at doses of 0.3 and 1 mg/kg. Bufuralol is hydroxylated at the 1' position by the cytochrome P450 (CYP) isoform CYP2D6 and has been used as a substrate to measure CYP2D6 activity. A ß-Adrenergic blocker with peripheral vasodilating activity. |
|---|---|
| CAS No. | 1173023-51-2 |
| Molecular Formula | C16H24ClNO2 |
| Molecular Weight | 306.87 g/mol |
| IUPAC Name | 1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3; |
| Standard InChI Key | KJBONRGCLLBWCJ-WWMMTMLWSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl |
| SMILES | CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |
| Canonical SMILES | CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |
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